molecular formula C8H11NO B1265421 alpha-Hydroxy-beta-phenylethylamine CAS No. 17596-61-1

alpha-Hydroxy-beta-phenylethylamine

Cat. No.: B1265421
CAS No.: 17596-61-1
M. Wt: 137.18 g/mol
InChI Key: DVPHFCAEZWKFDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for alpha-Hydroxy-beta-phenylethylamine typically involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Hydroxy-beta-phenylethylamine can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of various phenylethylamine derivatives.

    Substitution: Formation of halogenated or other substituted phenylethylamines.

Comparison with Similar Compounds

    Dopamine: A catecholamine neurotransmitter with a similar structure and function.

    Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.

Uniqueness: Alpha-Hydroxy-beta-phenylethylamine is unique due to its specific structure, which includes a hydroxyl group on the beta carbon and an amino group on the alpha carbon. This structure allows it to interact with specific receptors and enzymes in the body, leading to its distinct physiological effects .

Properties

IUPAC Name

1-amino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPHFCAEZWKFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938724
Record name 1-Amino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17596-61-1
Record name Ethylamine, alpha-hydroxy-beta-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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